molecular formula C29H31N5O5 B14165706 ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B14165706
M. Wt: 529.6 g/mol
InChI Key: CNCNNTWPKCSGTQ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the core pyrazole structure, followed by the introduction of various functional groups through substitution reactions. Common reagents used in these reactions include hydrazine, ethyl acetoacetate, and various aryl halides. Reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety and environmental considerations are also crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various aryl or alkyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties, making them candidates for drug development.

Industry

In industry, this compound may find applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

  • 1-phenyl-3-methyl-5-pyrazolone
  • 4,5-dihydro-1H-pyrazole-3-carboxylate
  • 3,5-dimethyl-1-phenylpyrazole

Uniqueness

Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.

Biological Activity

Ethyl 5-(4-(4-(3,5-dimethylisoxazole-4-carbonyl)piperazin-1-yl)phenyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a pyrazole core and various functional groups, positions it as a candidate for diverse biological applications. This article reviews the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound's molecular formula is C29H31N5O5C_{29}H_{31}N_{5}O_{5}, with a molecular weight of approximately 529.59 g/mol. The structural features include:

  • Pyrazole Core : Provides a platform for biological activity.
  • Isosazole Moiety : Contributes to its pharmacological properties.
  • Piperazine Ring : Enhances solubility and biological interactions.
PropertyValue
Molecular FormulaC29H31N5O5C_{29}H_{31}N_{5}O_{5}
Molecular Weight529.59 g/mol
CAS Number1007482-89-4

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated moderate to good antiproliferative activity against various cancer cell lines, including hepatocellular carcinoma and breast cancer cells. The compound was shown to induce apoptosis in these cells, suggesting a mechanism of action linked to cell cycle arrest and programmed cell death .

The proposed mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation. The compound appears to target the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer . Additionally, its ability to modulate reactive oxygen species (ROS) levels may contribute to its cytotoxic effects .

Case Studies

  • Study on Colon Cancer Cell Lines :
    A study evaluated the efficacy of this compound against colon cancer cell lines with specific mutations (KRAS and p53). Results indicated that the compound selectively inhibited the growth of mutated cells while sparing normal cell lines, highlighting its potential for targeted cancer therapy .
  • Antiproliferative Assays :
    In another investigation, various derivatives of pyrazole compounds were synthesized and tested for their antiproliferative activities. The ethyl ester derivative displayed significant activity with an IC50 value in the low micromolar range against several cancer types .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperazine ring and substituents on the pyrazole core have been shown to influence potency and selectivity significantly.

Table 2: SAR Findings

ModificationEffect on Activity
Substituent on Pyrazole CoreIncreased potency observed with electron-withdrawing groups
Piperazine Ring ModificationsEnhanced solubility and bioavailability

Properties

Molecular Formula

C29H31N5O5

Molecular Weight

529.6 g/mol

IUPAC Name

ethyl 5-[4-[4-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]phenyl]-1-(4-methoxyphenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C29H31N5O5/c1-5-38-29(36)25-18-26(34(30-25)23-10-12-24(37-4)13-11-23)21-6-8-22(9-7-21)32-14-16-33(17-15-32)28(35)27-19(2)31-39-20(27)3/h6-13,18H,5,14-17H2,1-4H3

InChI Key

CNCNNTWPKCSGTQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=C(ON=C4C)C)C5=CC=C(C=C5)OC

Origin of Product

United States

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